GL-V9

Descripción general

Descripción

GL-V9 is an AMPK activator, protecting against colitis-associated colorectal cancer by limiting NLRP3 inflammasome through autophagy.

Aplicaciones Científicas De Investigación

Metabolism Characteristics and Pathway

GL-V9, a derivative of wogonin, exhibits potent anti-tumor activity. A study focused on its metabolism, revealing that 5-O-glucuronide GL-V9 is its dominant phase II metabolite, formed via glucuronidation reaction. This reaction is significant across species, with particular enzymes like rUGT1A9 showing strong catalytic capacity (Xing et al., 2019).

Anti-inflammatory and Anti-cancer Properties

GL-V9 has shown protective effects against dextran sulfate sodium (DSS)-induced colitis, attributed to its anti-inflammatory and antioxidant properties. It enhances cellular antioxidant defenses and inhibits pro-inflammatory cytokines, suggesting its potential as a drug for colitis (Zhao et al., 2015).

Apoptosis Induction in Cancer Cells

In human hepatocellular carcinoma HepG2 cells, GL-V9 induces apoptosis and G2/M cell cycle arrest, primarily through the mitochondrial pathway. It affects various cellular components, such as caspase activation and Bcl-2/Bax expression ratio, highlighting its therapeutic potential against hepatoma (Li et al., 2011).

Inhibition of Cancer Cell Invasion

GL-V9 also exhibits anti-invasive and anti-metastatic activities in human breast carcinoma cells. It suppresses cell adhesive ability, migration, and invasion, potentially through downregulating MMP-2 and MMP-9 expression and activity. This suggests GL-V9's role in preventing tumor growth and metastasis (Li et al., 2011).

Pharmacokinetic Behavior

A study on GL-V9's pharmacokinetics showed that pulmonary delivery significantly improves its bioavailability compared to oral administration. This finding is crucial for developing effective administration methods for GL-V9 based therapies (Xing et al., 2019).

Suppression of Colorectal Cancer Cell Invasion

GL-V9 can suppress colorectal cancer cell invasion and migration through the PI3K/Akt and MMP-2/9 pathways. This further underlines its potential as a novel therapeutic agent against colorectal cancer metastasis (Gu et al., 2021).

Impact on Breast Cancer Cell Metabolism

In breast cancer cells, GL-V9 disrupts glycolysis and induces apoptosis by affecting hexokinase II (HKII) localization and expression. It indicates GL-V9's potential in altering cancer cell energy metabolism and its use as a candidate for breast carcinoma treatment (Guo et al., 2019).

Senolytic Effects in Breast Cancer

GL-V9 has been identified as a senolytic agent, capable of eliminating senescent cancer cells, thereby potentially improving cancer chemotherapy outcomes (Yang et al., 2021).

Apoptosis in Gastric Cancer Cells

In gastric cancer cells, GL-V9 induces apoptosis through Ca2+-dependent pathways and shows promise as a therapeutic agent against gastric cancer (Zhao et al., 2017).

Absorption and Metabolism

GL-V9's absorption and metabolism have been studied to understand its pharmacokinetic characteristics better. The research suggests that while it has high permeability, its systemic exposure is affected by metabolism (Xing et al., 2019).

Role in Hepatocellular Carcinoma

GL-V9 induces upregulation and mitochondrial localization of NAG-1 in hepatocellular carcinoma cells, contributing to apoptosis and tumor growth inhibition. This underlines its potential in hepatocellular carcinoma therapy (Zhang et al., 2017).

Effect on Cutaneous Squamous Cell Carcinoma

GL-V9 shows potential in treating cutaneous squamous cell carcinoma by inducing apoptosis and autophagy, impacting AKT-regulated signals and glucose metabolism (Zhu et al., 2020).

Anti-fibrotic Effects in Liver Fibrosis

GL-V9 demonstrates anti-fibrotic effects by promoting senescence in hepatic stellate cells and inhibiting liver fibrosis, indicating its therapeutic potential in treating liver fibrosis (Zhao et al., 2022).

Propiedades

Número CAS |

1178583-19-1 |

|---|---|

Nombre del producto |

GL-V9 |

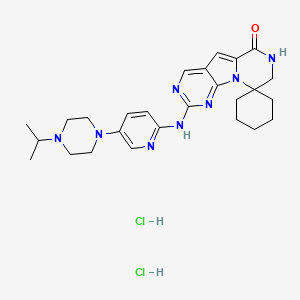

Fórmula molecular |

C24H27NO5 |

Peso molecular |

409.48 |

Nombre IUPAC |

5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one |

InChI |

InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |

Clave InChI |

UTBSFLRYDHWNGC-UHFFFAOYSA-N |

SMILES |

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GL-V9; GLV9; GL V9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

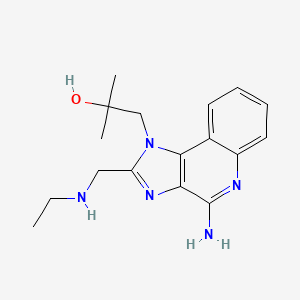

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)

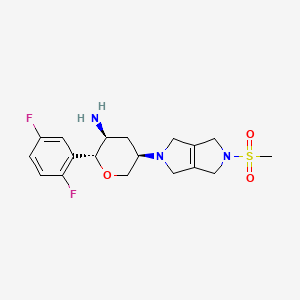

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

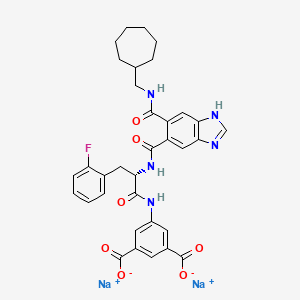

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

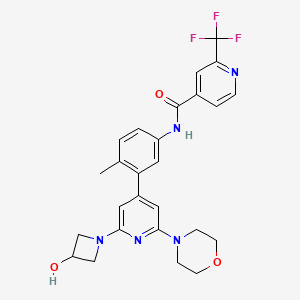

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)